7-Methylphenazine-1-carboxylic acid

説明

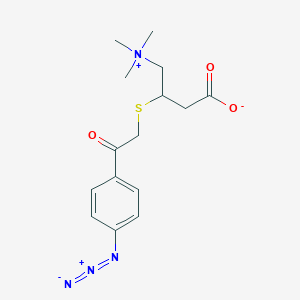

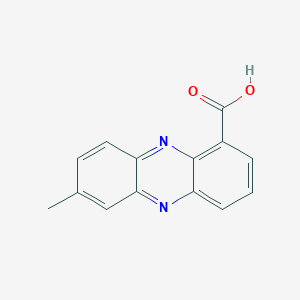

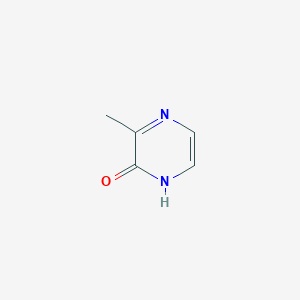

7-Methylphenazine-1-carboxylic acid is a carboxylic acid derivative of phenazine . It has a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol .

Synthesis Analysis

Phenazines, including 7-Methylphenazine-1-carboxylic acid, can be synthesized through various methods. The most common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Chemical Reactions Analysis

Phenazine-1-carboxylic acids are known to exhibit a diverse range of biological properties. They are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The reaction is catalyzed by PhzE, an enzyme related to anthranilate synthases .科学的研究の応用

Application in Antifungal Activity

Specific Scientific Field

This application falls under the field of Agricultural Biochemistry .

Summary of the Application

PCA has been found to have high efficiency, low toxicity, and environmental friendliness, which can prevent fungal diseases on a variety of crops . It has been used against Pestalotiopsis kenyana , a class of plant pathogenic fungi that can infect a variety of crops .

Methods of Application

In the study, PCA was applied on P. kenyana both in vitro and in vivo to determine its inhibitory effect .

Results or Outcomes

PCA was found to be highly efficient against P. kenyana , with an EC50 around 2.32 μg/mL , and the in vivo effect was 57% at 14 μg/mL . It can also cause mycelial development malformation, damage cell membranes, reduce mitochondrial membrane potential, and increase ROS levels .

Application in Enhancing Phloem Mobility

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

PCA is known to lack phloem mobility, whereas Metalaxyl is a representative phloem systemic fungicide. To endow PCA with phloem mobility and also enhance its antifungal activity, thirty-two phenazine-1-carboxylic acid-N-phenylalanine esters conjugates were designed and synthesized .

Methods of Application

The conjugates were designed and synthesized by conjugating PCA with the active structure N-acylalanine methyl ester of Metalaxyl .

Results or Outcomes

Several target compounds exhibited moderate to potent antifungal activities against various fungi. In particular, compound F7 displayed excellent antifungal activity against S. sclerotiorum with an EC50 value of 6.57 µg/mL , which was superior to that of Metalaxyl . The phloem mobility study in the castor bean system indicated good phloem mobility for the target compounds .

Application in Antituberculosis Activity

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Phenazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis . They can be chemically modified to give new active substances . Clofazimine has been reported as a potent antituberculosis agent and used as a prototype to develop new drugs with antimicrobial activities .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

Application in Agricultural Pesticides

Specific Scientific Field

This application is in the field of Agricultural Chemistry .

Summary of the Application

Phenazine-1-carboxylic acid (PCA) is a type of biological pesticide. It has been registered and certified as a Chinese pesticide and is named “Shenzimycin” owing to its good efficacy against diseases .

Results or Outcomes

Application in Antimicrobial Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . They have significant applications in both medicinal and industrial fields .

Results or Outcomes

Application in Enhancing Antifungal Activity

Summary of the Application

In order to endow PCA with phloem mobility and also enhance its antifungal activity, thirty-two phenazine-1-carboxylic acid-N-phenylalanine esters conjugates were designed and synthesized by conjugating PCA with the active structure N-acylalanine methyl ester of Metalaxyl .

Safety And Hazards

特性

IUPAC Name |

7-methylphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZYLUDVFLLAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549577 | |

| Record name | 7-Methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylphenazine-1-carboxylic acid | |

CAS RN |

103942-88-7 | |

| Record name | 7-Methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)

![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)

![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)